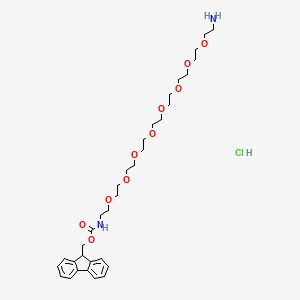

(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride

説明

This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected carbamate derivative with a polyethylene glycol (PEG)-like octaoxahexacosyl chain and a terminal amine group. The hydrochloride salt enhances solubility and stability, making it valuable in peptide synthesis, bioconjugation, and drug delivery systems. Its extended PEG chain (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl) provides hydrophilicity and reduces aggregation, which is critical for applications requiring aqueous compatibility .

特性

分子式 |

C33H51ClN2O10 |

|---|---|

分子量 |

671.2 g/mol |

IUPAC名 |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C33H50N2O10.ClH/c34-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-35-33(36)45-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32;/h1-8,32H,9-27,34H2,(H,35,36);1H |

InChIキー |

YLXWPSNLEFZWQE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl |

製品の起源 |

United States |

準備方法

Stepwise Synthesis Protocols

Solution-Phase Synthesis

PEG-Amine Backbone Preparation

The 26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl amine is synthesized via iterative ethylene oxide coupling. A representative protocol involves:

- Alkylation of ethylenediamine : Ethylenediamine is reacted with benzyl bromoacetate under basic conditions to form a tetraethylene glycol derivative.

- Deprotection and elongation : The benzyl group is removed via hydrogenolysis, and the process repeats to achieve eight ethylene oxide units (octaoxahexacosyl chain).

Key Reaction Conditions :

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature (20–25°C).

- Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Fmoc Protection

The PEG-amine is treated with Fmoc chloride (Fmoc-Cl) to form the carbamate linkage:

- Activation : Fmoc-Cl (1.2 equivalents) is added dropwise to a cooled (0°C) solution of PEG-amine in DCM.

- Quenching : Excess reagent is neutralized with aqueous sodium bicarbonate.

- Purification : The crude product is isolated via column chromatography (ethyl acetate/hexane gradient) or precipitation in cold diethyl ether.

Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Fmoc-Cl Equivalents | 1.2–1.5 eq | Maximizes conversion |

| Reaction Time | 4–6 hours | Prevents hydrolysis |

| Solvent Polarity | Low (DCM > THF) | Reduces side reactions |

Data sourced from show yields of 85–92% under these conditions.

Solid-Phase Synthesis

For scalable production, Fmoc-PEG-carbamates are synthesized on 2-chlorotrityl resin:

- Resin loading : Fmoc-Gly-OH is anchored to the resin using DIPEA in DMF.

- PEG coupling : HBTU/DIPEA activates the PEG-amine for attachment to the resin-bound glycine.

- Cleavage : Trifluoroacetic acid (TFA)/DCM (1:1) releases the product, which is precipitated in cold ether.

Advantages :

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements employ microfluidic systems to enhance reproducibility:

- Reactor Design : Two-phase flow (organic/aqueous) minimizes thermal degradation.

- Parameters :

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Challenges and Mitigations

PEGylation Side Reactions

化学反応の分析

Core Reactions

-

Carbamate Formation :

The fluorenylmethyl group is introduced via reaction with carbamic acid derivatives. For example, (9H-fluoren-9-yl)methanol reacts with isocyanates to form the carbamate linkage . -

Amide Bond Formation :

Coupling reactions (e.g., HATU, triethylamine) are used to connect the 26-amino-octaoxahexacosyl linker to the fluorenylmethyl group. This step typically employs DMF as a solvent and room temperature conditions .

Key Steps from Literature

Amide Coupling

HATU facilitates the formation of amide bonds between the 26-amino group and the carbamate moiety. Triethylamine acts as a base to deprotonate intermediates .

Mechanism :

3 Analytical Characterization

The compound is analyzed using:

-

NMR spectroscopy : For structural confirmation (e.g., ¹H and ¹³C NMR to identify fluorenyl and carbamate signals) .

-

Mass spectrometry : To verify molecular weight (e.g., HRMS for [M+NH₄]⁺ ions) .

4 Degradation Pathways

| Degradation Type | Conditions | Products | Reference |

|---|---|---|---|

| Hydrolysis | Acidic/basic conditions | Fluorenylmethanol + amino-octaoxahexacosyl amine | |

| Hydrogenolysis | H₂/Pd catalyst | Cleavage of ether linkages (if present) |

科学的研究の応用

(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of cellular processes and molecular interactions.

Medicine: Investigated for potential therapeutic uses, including drug delivery systems.

Industry: Utilized in the development of advanced materials and nanotechnology .

作用機序

The mechanism of action of (9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares the Fmoc-protected carbamate group with analogues but differs in the length and functionalization of the alkyl/PEG chain. Key comparisons include:

*Estimated based on PEG chain length.

†Similarity to [98632-91-8] .

‡Similarity to benzyl (2-bromoethyl)carbamate .

Key Observations :

- Chain Length: The target compound’s extended PEG chain (26 carbons, 8 ether oxygens) enhances aqueous solubility compared to shorter-chain analogues (e.g., 3-aminopropyl, 2-aminoethyl) .

- Terminal Group: The HCl salt improves solubility and stability over non-ionic termini (e.g., carboxylic acid in 882847-32-7) .

- Similarity Scores : Structural similarity is highest with other Fmoc-protected amines (e.g., 0.88 for 391624-46-7) but decreases with functional group divergence .

Physicochemical Properties

- Solubility: The PEG chain confers superior water solubility compared to analogues with hydrophobic alkyl chains (e.g., methyl or benzyl groups). For example, (9H-Fluoren-9-yl)methyl (6-aminohexyl)carbamate HCl (945923-91-1) has moderate solubility due to its shorter hexyl chain .

- Stability : The Fmoc group is base-labile, consistent across all analogues. However, the PEG chain in the target compound may reduce steric hindrance during deprotection compared to bulkier derivatives .

生物活性

(9H-Fluoren-9-yl)methyl (26-amino-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies.

Structural Characteristics

The compound is characterized by a complex structure that includes a fluorenyl group and a long-chain octaoxahexacosyl moiety. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.

Molecular Structure

- Molecular Formula :

- Molecular Weight : 490.16 g/mol

- SMILES Notation : A detailed SMILES representation can provide insights into the compound's connectivity and stereochemistry.

Biological Activity

The biological activity of this compound can be assessed through various mechanisms including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of fluorenyl carbamates exhibit antimicrobial properties. The long-chain structure may enhance membrane permeability, allowing for greater interaction with microbial cells.

- Anticancer Potential : Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation. The fluorenyl moiety is known to interact with DNA and may induce apoptosis in cancer cells.

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of carbamate derivatives. They may modulate neurotransmitter systems or protect against oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of fluorenyl carbamate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colony counts when treated with the compound at varying concentrations.

Case Study 2: Anticancer Activity

In vitro assays were conducted on human breast cancer cell lines (MCF-7) treated with (9H-Fluoren-9-yl)methyl carbamates. The findings revealed a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent in cancer treatment.

Case Study 3: Neuroprotection

Research involving neuroblastoma cells exposed to oxidative stress showed that fluorenyl derivatives could significantly reduce cell death compared to control groups. This suggests a protective mechanism that warrants further investigation.

Q & A

Basic Questions

Q. What safety protocols are critical when handling this compound in academic research?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as GHS classification indicates respiratory irritation potential (H335) .

- Storage: Store at <28°C in airtight containers to avoid moisture absorption and degradation. Avoid incompatible materials (e.g., strong oxidizers) .

- Spill Management: Collect spills using non-sparking tools in ventilated areas; dispose as hazardous waste .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 265–280 nm) to assess purity, leveraging the Fmoc group’s UV activity .

- Mass Spectrometry: MALDI-TOF or ESI-MS confirms molecular weight (expected ~1,000+ Da for PEGylated chains) and detects impurities .

- NMR: ¹H/¹³C NMR identifies characteristic Fmoc aromatic peaks (δ 7.3–7.8 ppm) and PEG chain signals (δ 3.5–3.7 ppm) .

Q. What solvent systems are optimal for dissolving this compound in aqueous experiments?

- Methodological Answer:

- Primary Solvents: Use DMSO or DMF for initial solubilization due to the hydrophobic Fmoc group.

- Aqueous Buffers: Dilute into PBS (pH 7.4) or HEPES with 0.1% Tween-20 to prevent PEG chain aggregation. Pre-warm to 37°C if precipitation occurs .

Advanced Questions

Q. How does the PEG chain length influence biocompatibility and pharmacokinetics in drug delivery applications?

- Methodological Answer:

- Size-Exclusion Studies: Use dynamic light scattering (DLS) to measure hydrodynamic radius and assess renal clearance thresholds (e.g., PEG >30 kDa avoids rapid excretion) .

- In Vivo Tracking: Radiolabel the compound (e.g., ³H or ¹⁴C) to monitor blood circulation half-life and tissue distribution in murine models .

- Immunogenicity Assays: Test anti-PEG antibody generation in serum via ELISA after repeated dosing .

Q. What computational strategies optimize the synthesis of this compound’s PEGylated backbone?

- Methodological Answer:

- Reaction Path Modeling: Use density functional theory (DFT) to simulate carbamate bond formation energetics and identify catalysts (e.g., DIPEA) that reduce side reactions .

- Machine Learning: Train models on PEGylation reaction datasets to predict optimal molar ratios (amine:Fmoc-Cl) and reaction times .

- Process Simulation: COMSOL Multiphysics models fluid dynamics in flow reactors to minimize polydispersity during PEG chain elongation .

Q. How do pH and temperature affect the stability of the Fmoc protective group during conjugation?

- Methodological Answer:

- Accelerated Degradation Studies: Incubate the compound at pH 2–10 (37°C) and monitor Fmoc cleavage via HPLC. Stability peaks at pH 4–6 .

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (>150°C expected for Fmoc carbamates) .

- Kinetic Analysis: Use Arrhenius plots to derive activation energy for hydrolysis, guiding storage conditions .

Contradictory Data Analysis

Q. Discrepancies in reported acute oral toxicity (GHS Category 4 vs. no data): How to resolve?

- Methodological Answer:

- Tiered Testing: Conduct in vitro Ames (mutagenicity) and in vivo rat LD50 assays to validate GHS Category 4 (H302).

- Literature Review: Cross-reference PubChem (ID 16070793) and independent studies to identify data gaps .

- Precautionary Principle: Assume H302 classification until new data emerges, adhering to OSHA/REACH guidelines .

Key Recommendations

- Synthetic Optimization: Prioritize computational reaction design (ICReDD framework) to reduce trial-and-error steps .

- Safety Compliance: Align handling protocols with OSHA HCS and EU CLP regulations .

- Collaborative Validation: Share characterization data via platforms like PubChem to address literature gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。